DDCzTRZ
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
DDCzTRZ is synthesized through a multi-step process involving the attachment of four electron-donating carbazole moieties to two phenyl rings of an electron-deficient 1,3,5-triphenyltriazine unit at meta-positions . The synthesis typically involves:
Formation of the triazine core: This step involves the reaction of appropriate precursors to form the 1,3,5-triphenyltriazine core.
Attachment of carbazole units: The carbazole moieties are then attached to the triazine core through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis followed by purification techniques such as sublimation to achieve ultra-pure grade chemicals . Sublimation is particularly effective in obtaining high-purity materials required for OLED applications.
Chemical Reactions Analysis
Types of Reactions
DDCzTRZ undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the electronic properties of this compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution often involves reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution can introduce various functional groups like halogens or nitro groups.
Scientific Research Applications
DDCzTRZ has a wide range of applications in scientific research, including:
Medicine: Research is ongoing to explore its use in medical imaging and diagnostics.
Mechanism of Action
DDCzTRZ exerts its effects through thermally activated delayed fluorescence. The compound has a bipolar structure with electron-donating carbazole moieties and an electron-deficient triazine core. This structure allows for efficient charge transfer and recombination, leading to high photoluminescence quantum yield and quantum efficiency . The molecular targets and pathways involved include the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) levels, which facilitate the TADF process.
Comparison with Similar Compounds
Similar Compounds
Uniqueness of this compound
This compound stands out due to its greater stability and higher quantum efficiency compared to similar compounds like DCzTRZ. It has a longer operational lifetime (LT80 of 52 hours) and shows better performance in OLED devices .
Properties
CAS No. |
1685282-47-6 |
---|---|
Molecular Formula |
C69H43N7 |
Molecular Weight |
970.1 g/mol |
IUPAC Name |
9-[3-carbazol-9-yl-5-[4-[3,5-di(carbazol-9-yl)phenyl]-6-phenyl-1,3,5-triazin-2-yl]phenyl]carbazole |
InChI |
InChI=1S/C69H43N7/c1-2-20-44(21-3-1)67-70-68(45-38-47(73-59-30-12-4-22-51(59)52-23-5-13-31-60(52)73)42-48(39-45)74-61-32-14-6-24-53(61)54-25-7-15-33-62(54)74)72-69(71-67)46-40-49(75-63-34-16-8-26-55(63)56-27-9-17-35-64(56)75)43-50(41-46)76-65-36-18-10-28-57(65)58-29-11-19-37-66(58)76/h1-43H |
InChI Key |
XNQXMXOBMDPMNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC(=CC(=C1)N1C2=CC=CC=C2C2=CC=CC=C21)N1C2=CC=CC=C2C2=CC=CC=C21 |
Origin of Product |
United States |
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